molecular formula C14H10ClF2NO2 B1321218 Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate CAS No. 745833-19-6

Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate

Cat. No.: B1321218
CAS No.: 745833-19-6
M. Wt: 297.68 g/mol
InChI Key: JPJLYIZLSBBOKF-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a difluorophenyl group and a chloronicotinate moiety

Scientific Research Applications

Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets.

    Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: The compound is studied for its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate typically involves the reaction of 2,4-difluoroaniline with ethyl 6-chloronicotinate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent like ethanol.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate involves its interaction with specific molecular targets. The difluorophenyl group and the chloronicotinate moiety allow the compound to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate can be compared with other similar compounds, such as:

    Ethyl 2-(2,4-difluorophenyl)-6-bromonicotinate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    Ethyl 2-(2,4-difluorophenyl)-6-iodonicotinate: Contains an iodine atom, which can lead to different chemical and biological properties.

    Ethyl 2-(2,4-difluorophenyl)-6-fluoronicotinate: The presence of a fluorine atom instead of chlorine can influence the compound’s stability and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF2NO2/c1-2-20-14(19)10-5-6-12(15)18-13(10)9-4-3-8(16)7-11(9)17/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJLYIZLSBBOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)Cl)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610414
Record name Ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745833-19-6
Record name Ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a nitrogen purged 500 mL, 3-necked flask, fitted with a reflux condenser, heating mantle and a thermocouple was charged 2-(2,4-difluorophenyl)-3-(ethoxycarbonyl)pyridine 1-oxide, 4 (21 g, 75 mmoles, 1.0 eq), followed by 150 mL dichloroethane. Phosphorous oxychloride (75 mL) was added in one aliquate with stirring, causing an immediate rise in temperature from 21 to 23° C. followed by gradual warming. The solution was heated under nitrogen to 70-75° C. (completeness of reaction determined by HPLC). The reaction was then cooled to room temperature and concentrated under vacuum to remove most of the POCl3. The remainder was quenched by slowly pouring onto 450 g of ice. The mixture (after the ice melted) was then extracted into methylene chloride (2×200 mL). The combined organics were dried (MgSO4), filtered through silica, eluted with methylene chloride, and concentrated to give the title Compound, 5, as an orange solid. 1H NMR (500.0 MHz, CDCl3) d 8.15 (d, J=8.2 Hz, 1H), 7.54 (td, J=8.5, 5.0 Hz, 1H), 7.34 (d, J=8.2 Hz, 1H), 6.96-6.92 (m, 1H), 6.79-6.74 (m, 1H), 4.16 (q, J=7.2 Hz, 2H), 1.10 (t, J=7.1 Hz, H) ppm.
Name
2-(2,4-difluorophenyl)-3-(ethoxycarbonyl)pyridine 1-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

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